molecular formula C4H9ClN4 B1405193 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride CAS No. 1955557-85-3

2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride

Cat. No.: B1405193
CAS No.: 1955557-85-3
M. Wt: 148.59 g/mol
InChI Key: CKCUIBHRIYJTAB-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Mechanism of Action

Target of Action

It is known that triazole compounds, which this molecule is a part of, have a broad range of biological activities . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

Triazole compounds are known to interact with their targets through the nitrogen atoms in the triazole ring . These interactions can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Triazole compounds are known to influence a variety of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its absorption and distribution.

Result of Action

Given the broad range of biological activities associated with triazole compounds , it is likely that this compound could have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored in a refrigerator . Additionally, the compound’s efficacy could be influenced by factors such as pH and the presence of other substances in the environment.

Biochemical Analysis

Biochemical Properties

2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The triazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, influencing their catalytic activity. Additionally, this compound can interact with proteins through non-covalent interactions, affecting protein folding and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, this compound can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell proliferation, apoptosis, and differentiation . The compound’s impact on cellular metabolism includes alterations in the glycolytic pathway and mitochondrial function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding often involves coordination with metal ions or hydrogen bonding with amino acid residues. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Over time, this compound can undergo hydrolysis, leading to the formation of degradation products. These products may have different biochemical properties and effects on cellular functions. Long-term studies have shown that this compound can maintain its activity for extended periods under controlled conditions, but its stability can be compromised by factors such as pH and temperature .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound can have beneficial effects, such as enhancing metabolic functions and reducing oxidative stress. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage and administration route .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions. The compound can also influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. These changes can affect the levels of metabolites and the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments. Its localization within specific tissues can be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

Within cells, this compound can localize to specific subcellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular localization of this compound can influence its activity and function, as it can interact with different biomolecules in these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Dihydrotriazoles.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,3-triazol-1-yl)ethanol
  • 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone
  • 1H-1,2,4-triazol-1-yl)ethan-1-amine

Uniqueness

2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

2-(triazol-1-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c5-1-3-8-4-2-6-7-8;/h2,4H,1,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCUIBHRIYJTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955557-85-3
Record name 1H-1,2,3-Triazole-1-ethanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955557-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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